REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].[Cl-:7].[Na+].[Cl:9][C:10]1[C:16]([F:17])=[C:15]([F:18])[C:14]([F:19])=[CH:13][C:11]=1N.[Cl:20][C:21]1[C:22]([F:30])=[C:23]([F:29])[C:24]([F:28])=[C:25]([CH:27]=1)N.N([O-])=O.[K+].[OH-].[Na+]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[Cl:20][C:11]1[CH:13]=[C:14]([F:19])[C:15]([F:18])=[C:16]([F:17])[C:10]=1[Cl:9].[Cl:7][C:25]1[CH:27]=[C:21]([Cl:20])[C:22]([F:30])=[C:23]([F:29])[C:24]=1[F:28] |f:0.1.2,3.4,5.6,7.8,9.10,12.13.14.15.16.17.18|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
82 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
2-chloro-3,4,5trifluoroaniline 5-chloro-2,3,4-trifluoroaniline
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C(=C1F)F)F.ClC=1C(=C(C(=C(N)C1)F)F)F
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[K+]
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to precipitate copper(I) chloride, which
|
Type
|
DISSOLUTION
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Details
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is dissolved in 100 ml of concentrated hydrochloric acid
|
Type
|
ADDITION
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Details
|
During the addition
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Type
|
TEMPERATURE
|
Details
|
the temperature of the mixture is maintained below 20° C
|
Type
|
ADDITION
|
Details
|
After the end of the metered addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 80° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
The mixture of products
|
Type
|
DISTILLATION
|
Details
|
is prepurified by steam distillation
|
Type
|
CUSTOM
|
Details
|
is separated off
|
Type
|
DISTILLATION
|
Details
|
subjected to fractional distillation (41 g)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1)F)F)F)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1)Cl)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |